2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring. Compounds with similar structures are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the chlorophenyl and dihydrobenzo[b][1,4]dioxin groups. The thioacetamide group could be introduced in the final step .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms. This ring is attached to a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring .Scientific Research Applications
Synthesis and Bioactivity
- Microwave-Assisted Synthesis : Research highlights the development of condensed bridgehead nitrogen heterocyclic systems, including [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and their derivatives, through microwave-assisted synthesis techniques. These compounds have been evaluated for their antibacterial, antifungal, and antitubercular activities, showcasing their potential in medicinal chemistry (Shiradkar & Kale, 2006).
Structural Analysis and DFT Calculations
- DFT and Hirshfeld Surface Studies : A specific pyridazine analog, 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was synthesized and its structure confirmed through X-ray diffraction, DFT calculations, and Hirshfeld surface analysis. This research provides insights into the electronic properties and intermolecular interactions of such compounds (Sallam et al., 2021).
Antitumor and Antimicrobial Activities
- Antitumor Activity : Studies have investigated the antitumor potential of novel [1,2,4]triazolo[4,3-b]pyridazine derivatives, indicating the importance of the structural motif in designing compounds with anticancer properties (Yurttaş, Tay, & Demirayak, 2015).
- Antimicrobial and Antioxidant Properties : Research has also focused on synthesizing and evaluating the antimicrobial and antioxidant activities of compounds containing the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold. These compounds have shown promising results against various bacterial and fungal strains, as well as free radical scavenging activity (Kotaiah et al., 2014).
Anti-inflammatory and Analgesic Properties
- Evaluation as Anti-inflammatory Agents : Some novel synthesized triazolo[3,4-b][1,3,4]thiadiazole derivatives have been evaluated for their anti-inflammatory and analgesic activities, highlighting their potential as therapeutic agents (Akhter, Hassan, & Amir, 2014).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound may affect pathways involvingDNA replication and transcription .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of DNA structure and interference with processes such as replication and transcription . This can result in cell death, which explains the compound’s anti-proliferative activity against cancer cell lines .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGVOPKCSCVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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